![molecular formula C13H12N4O B5563061 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

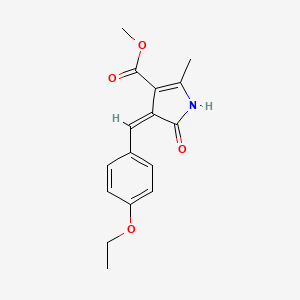

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. A novel derivative within this family was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, showcasing the versatility and reactivity of this chemical scaffold (Lahmidi et al., 2019). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated for a related compound, highlighting an environmentally friendly approach (Baklykov et al., 2019).

Molecular Structure Analysis

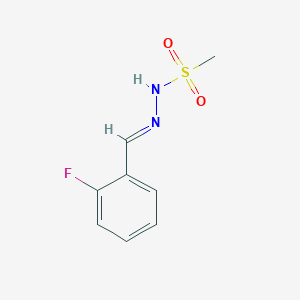

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by various techniques, including X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR), providing detailed insights into their geometric parameters and confirming their structural integrity (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The reactions include tandem aza-Wittig reactions for the synthesis of complex derivatives, illustrating the compounds' versatility in organic synthesis (Zhao Jun, 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

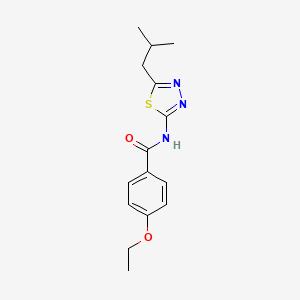

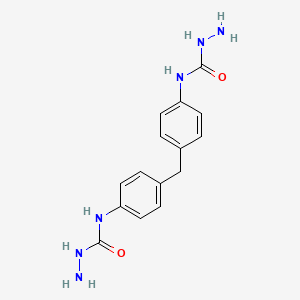

- A study focused on the synthesis of thiazolopyrimidines and their derivatives, including 3-benzyl-5-methylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2-thiones, to explore their antimicrobial and antitumor potentials. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).

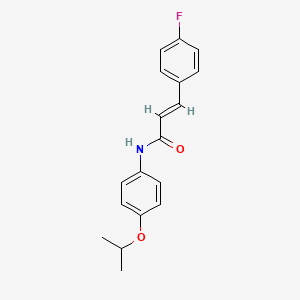

Spectroscopic Characterization and Antibacterial Activity

- Research on a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, specifically ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, highlighted its spectroscopic characterization and antibacterial activity against various microbial strains, indicating its potential as an antibacterial agent (S. Lahmidi et al., 2019).

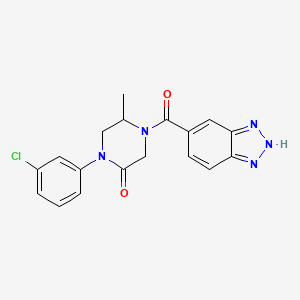

Cardiovascular Applications

- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines were synthesized as inhibitors of cyclic AMP phosphodiesterase from various tissues, with some derivatives showing potential as new cardiovascular agents. Notably, one compound demonstrated significant cardiac output increase in dogs without affecting heart rate, suggesting a specific action in the cardiovascular system (T. Novinson et al., 1982).

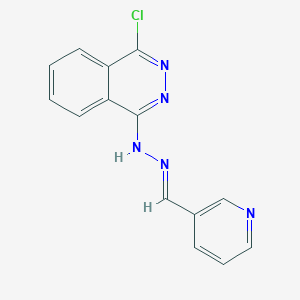

Antiparasital Activity

- The synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes and their evaluation for antiparasital activity against Trypanosoma cruzi revealed very promising results, outperforming the reference drug used for Chagas disease treatment, benznidazole. This indicates the compound's potential in developing new therapeutic agents for parasitic infections (Ana B. Caballero et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNCEQZYTWVMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)

![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)